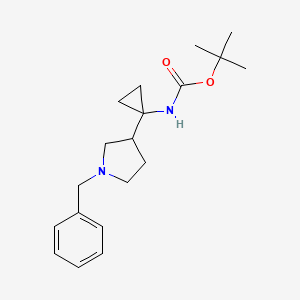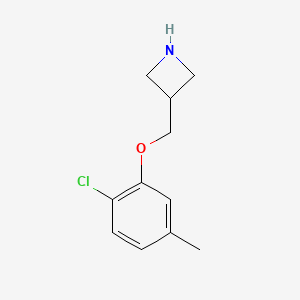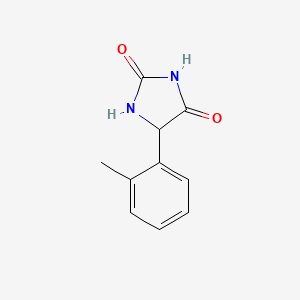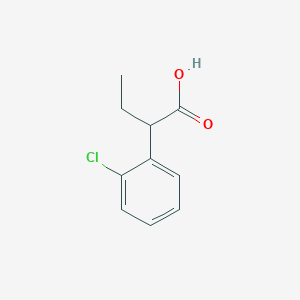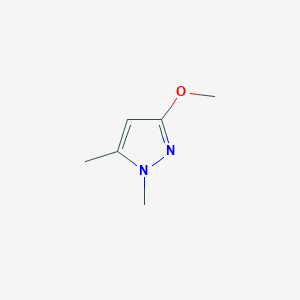
3-Methoxy-1,5-dimethyl-1H-pyrazole
Overview
Description
“3-Methoxy-1,5-dimethyl-1H-pyrazole” is a chemical compound with the molecular formula C6H10N2O . It is a pyrazole derivative, which is a class of organic compounds known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives like “this compound” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The molecular weight of this compound is 126.16 .
Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can be combined with Chromium (VI) oxide, serving as a valuable reagent for the oxidation of primary and secondary alcohols to carbonyl compounds .
Scientific Research Applications
Crystallography and Structural Analysis
- The study of NH-pyrazoles like 3-Methoxy-1,5-dimethyl-1H-pyrazole provides insights into the structural configurations and tautomerism of these compounds. For instance, the annular tautomerism observed in curcuminoid NH-pyrazoles reveals complex patterns of hydrogen bonds that stabilize the crystalline structures. These findings are crucial for understanding the chemical behavior and potential applications of NH-pyrazoles in materials science and pharmaceuticals (Cornago et al., 2009).
Antibacterial Applications
- Pyrazole derivatives have been explored for their antibacterial properties. For example, 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles have shown significant inhibitory potential against bacterial strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This suggests their potential use as antibacterial agents, which is critical for developing new medications to combat antibiotic-resistant bacteria (Sharma et al., 2020).
Materials Science
- The hydrogen-bonding capabilities of pyrazole compounds, such as 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles, are essential for the design of supramolecular materials. Their ability to form diverse hydrogen-bonded structures based on the substituents makes them suitable for applications in materials science, particularly in developing new types of supramolecular assemblies (Moyano et al., 2021).
Anticancer Research
- Research on Pt(II) and Pd(II) complexes with pyrazole-containing ligands has opened new avenues in the search for novel anticancer agents. These complexes have shown promising cytotoxicity against leukemia cell lines, suggesting their potential in cancer treatment strategies. Their lower toxicity to non-cancerous cells highlights the importance of selectivity in anticancer treatments (Budzisz et al., 2004).
Future Directions
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The exact mechanism of action for this specific compound requires further investigation.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . The specific effects of this compound require further investigation.
Biochemical Analysis
Biochemical Properties
3-Methoxy-1,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, pyrazole derivatives are known to interact with enzymes involved in oxidation-reduction reactions, such as those containing Chromium (VI) oxide . These interactions can lead to the formation of complexes that are crucial for various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed that pyrazole derivatives can modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli . Additionally, this compound may alter gene expression patterns, leading to changes in protein synthesis and cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This binding interaction can result in significant changes in biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Over time, this compound may undergo chemical changes that affect its activity and efficacy. Studies have shown that pyrazole derivatives can maintain their stability under specific conditions, but may degrade when exposed to certain environmental factors . These temporal effects are important for understanding the long-term impact of this compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions are critical for understanding the role of this compound in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its activity and function . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it determines the interactions with other biomolecules and the resulting biochemical effects . Understanding the subcellular distribution of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-methoxy-1,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-4-6(9-3)7-8(5)2/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOGQASSAPOWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


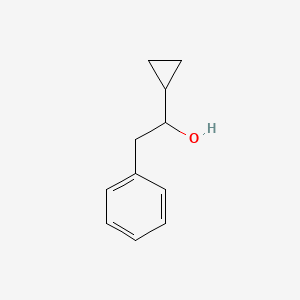



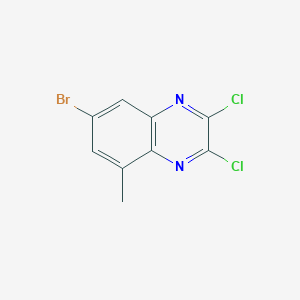
![[3-(Benzyloxy)-5-chlorophenyl]methanamine](/img/structure/B3112048.png)
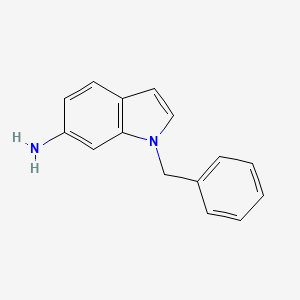
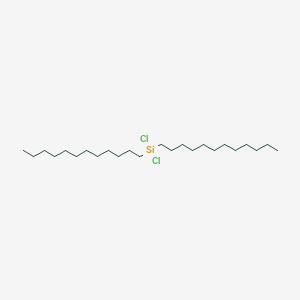
![[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol](/img/structure/B3112064.png)

